L-Alanine N-2-propenylidene- 9CI chemical structure and properties
L-Alanine N-2-propenylidene- 9CI chemical structure and properties
This guide serves as a technical monograph on L-Alanine, N-2-propenylidene- (CAS 117038-71-8) , a critical reactive intermediate formed during the scavenging of acrolein by amino acids.
Identity, Synthesis, and Biological Significance of the Acrolein-Alanine Schiff Base
Part 1: Chemical Identity & Structural Dynamics
L-Alanine, N-2-propenylidene- is the Schiff base (imine) formed by the condensation of the amino acid L-alanine with acrolein (2-propenal). Unlike the Michael adduct (which involves addition to the
Physicochemical Profile[1][2][3]
| Property | Data | Note |
| CAS Registry Number | 117038-71-8 | 9CI Nomenclature |
| IUPAC Name | (2S)-2-[(Prop-2-en-1-ylidene)amino]propanoic acid | |
| Molecular Formula | ||
| Molecular Weight | 127.14 g/mol | Mass shift of -18 Da relative to Michael adduct |
| Structural Class | Highly electrophilic system | |
| Solubility | Water (High), Methanol (High) | Amphiphilic due to carboxylate |
| Stability | Low / Transient | Prone to hydrolysis or cyclization |
Structural Reactivity: The 1-Azadiene System
The defining feature of this molecule is the conjugated 1-azadiene motif (
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Electrophilicity: The imine carbon is highly electrophilic, making it susceptible to hydrolysis (reverting to alanine and acrolein) or nucleophilic attack.
-
Diels-Alder Reactivity: The
system can act as a diene in hetero-Diels-Alder reactions. This is the mechanistic key to its role in forming stable dihydropyridine derivatives found in thermally processed foods.
Part 2: Synthesis & Formation Mechanism
The formation of L-Alanine, N-2-propenylidene- is a reversible equilibrium governed by pH and water activity. In biological systems (pH 7.4), it exists in competition with the Michael adduct (N-(3-oxopropyl)-L-alanine).
Formation Pathway (The "M+38" Mechanism)
In proteomic mass spectrometry, acrolein modification is often tracked by mass shifts.
-
Michael Addition: Adds acrolein mass (+56 Da).
-
Schiff Base (Topic): Adds acrolein mass followed by water loss (+56 - 18 = +38 Da).
The Schiff base is formed via a carbinolamine intermediate which rapidly dehydrates.
Mechanistic Visualization
The following diagram illustrates the competing pathways of acrolein scavenging by alanine, highlighting the central role of the N-2-propenylidene intermediate.
Caption: Formation of L-Alanine, N-2-propenylidene- and its conversion to stable pyridine derivatives.
Part 3: Experimental Protocols
Due to the transient nature of the Schiff base, isolation as a pure solid is difficult without polymerization. The following protocol describes the In Situ Generation and Detection using LC-MS, which is the industry standard for validating this compound in drug development or food safety studies.
Protocol: In Situ Synthesis and Mass Spectrometric Detection
Objective: To generate L-Alanine, N-2-propenylidene- and distinguish it from the Michael adduct.
Reagents:
-
L-Alanine (Analytical Grade)
-
Acrolein (Freshly distilled to remove inhibitors)
-
Phosphate Buffer (100 mM, pH 7.4)
-
Sodium Cyanoborohydride (
) – Optional for reductive trapping
Workflow:
-
Preparation:
-
Prepare a 10 mM solution of L-Alanine in Phosphate Buffer.
-
Prepare a 50 mM stock of Acrolein in water (Keep on ice, use fume hood).
-
-
Reaction:
-
Mix Alanine and Acrolein solutions at a 1:5 molar ratio (excess acrolein favors Schiff base kinetics initially).
-
Incubate at 37°C for 30 minutes .
-
Note on Causality: We use physiological pH (7.4) to mimic biological scavenging. Higher pH (>9) would favor the Schiff base but promote polymerization.
-
-
Differentiation (The Critical Step):
-
Split the sample into two aliquots: A and B .
-
Aliquot A (Native): Analyze directly.
-
Aliquot B (Reduced): Add
(10 mM final). Incubate 10 mins. - selectively reduces the C=N imine bond to a stable secondary amine (C-NH), "freezing" the Schiff base structure. It does not affect the Michael adduct (aldehyde/ketone) as rapidly at neutral pH.
-
-
LC-MS Analysis:
-
Column: C18 Reverse Phase.
-
Mobile Phase: Water/Acetonitrile (+0.1% Formic Acid).
-
Detection: ESI-Positive Mode.
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Data Interpretation Table:
| Species | m/z (Expected) | Effect of Reduction ( |
| L-Alanine | 90 | No Change |
| Michael Adduct | 146 | Shift to 148 (Aldehyde reduction) |
| Schiff Base (Target) | 128 | Shift to 130 (C=N |
| Dihydropyridine | Varies (dimer) | Resistant |
Part 4: Biological & Toxicological Significance
The "Sacrificial" Scavenger
L-Alanine acts as a sacrificial nucleophile. By reacting with acrolein to form N-2-propenylidene-L-alanine, it prevents the acrolein from modifying critical cysteine residues in proteins (which leads to cytotoxicity).
Pathway to Stable Detoxification
While the Schiff base itself is reactive, it serves as the necessary precursor for ring closure. Research indicates that the Schiff base reacts with a second molecule of acrolein to form 3-formyl-3,4-dehydropiperidine (also referred to as a dihydropyridine derivative). This cyclic product is significantly less cytotoxic than free acrolein, marking this pathway as a true detoxification mechanism.
Food Safety Implications
In thermally processed foods (e.g., fried potatoes), this molecule is an intermediate in the Maillard reaction cascade. Its downstream products contribute to the color and flavor profile but also represent "bound" acrolein.
References
-
Zhang, T., et al. (2021). Identification of adducts formed between acrolein and alanine or serine in fried potato crisps and the cytotoxicity-lowering effect of acrolein in three cell lines.[5] Food Chemistry.[5][6][3]
-
Stevens, J. F., & Maier, C. S. (2008). Acrolein: sources, metabolism, and biomolecular interactions relevant to human health and disease. Molecular Nutrition & Food Research.
-
Cai, J., et al. (2009). Protein modification by acrolein: formation and stability of cysteine adducts. Chemical Research in Toxicology. (Discusses the M+38 Schiff base mechanism).
-
ChemicalBook.L-Alanine, N-2-propenylidene- (CAS 117038-71-8) Entry.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. imperial.ac.uk [imperial.ac.uk]
- 3. Origin and Fate of Acrolein in Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification of adducts formed between acrolein and alanine or serine in fried potato crisps and the cytotoxicity-lowering effect of acrolein in three cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
